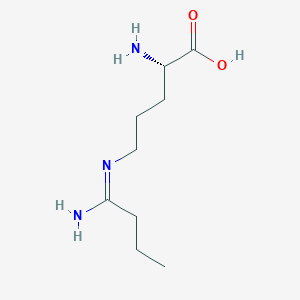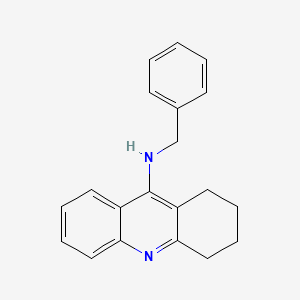
9-N-Phenylmethylamino-tacrine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 9-N-Phenylmethylamino-Tacrine involves several steps. One common synthetic route includes the reaction of tacrine with benzylamine under specific conditions to form the desired product . The reaction typically requires a solvent such as ethanol and may be catalyzed by an acid or base to facilitate the formation of the amine bond . Industrial production methods may involve optimization of these reaction conditions to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis .
Chemical Reactions Analysis
9-N-Phenylmethylamino-Tacrine undergoes various chemical reactions, including:
Substitution: Substitution reactions can occur at the aromatic rings or the amine group, using reagents such as halogens or alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
9-N-Phenylmethylamino-Tacrine has several scientific research applications:
Mechanism of Action
The mechanism of action of 9-N-Phenylmethylamino-Tacrine involves its interaction with cholinesterase enzymes, particularly acetylcholinesterase . By inhibiting this enzyme, the compound increases the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission . This mechanism is believed to underlie its potential therapeutic effects in neurodegenerative diseases .
Comparison with Similar Compounds
9-N-Phenylmethylamino-Tacrine can be compared with other acridine derivatives, such as:
Tacrine: The parent compound, known for its acetylcholinesterase inhibitory activity.
4-Aminopyridine: A related compound with weak acetylcholinesterase inhibitory activity.
4-Aminoquinoline: Another derivative with similar properties but lower activity compared to tacrine.
The uniqueness of 9-N-Phenylmethylamino-Tacrine lies in its enhanced acetylcholinesterase inhibitory activity and potential neuroprotective effects, making it a promising candidate for further research and development .
Properties
Molecular Formula |
C20H20N2 |
|---|---|
Molecular Weight |
288.4 g/mol |
IUPAC Name |
N-benzyl-1,2,3,4-tetrahydroacridin-9-amine |
InChI |
InChI=1S/C20H20N2/c1-2-8-15(9-3-1)14-21-20-16-10-4-6-12-18(16)22-19-13-7-5-11-17(19)20/h1-4,6,8-10,12H,5,7,11,13-14H2,(H,21,22) |
InChI Key |
JYJAEHAURXXPSD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=NC3=CC=CC=C3C(=C2C1)NCC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


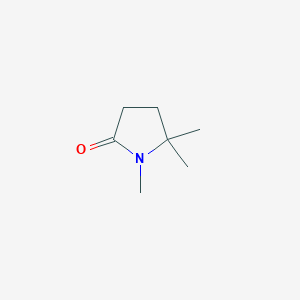
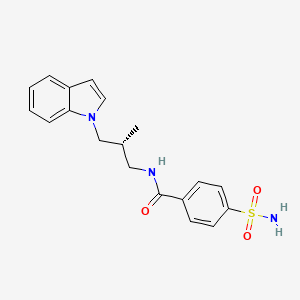


![2-{2-[3-(2-Carbamimidoylsulfanyl-ethyl)-phenyl]-ethyl}-isothiourea](/img/structure/B10759631.png)

![N-[2-(1-Formyl-2-methyl-propyl)-1-(4-piperidin-1-YL-but-2-enoyl)-pyrrolidin-3-YL]-methanesulfonamide](/img/structure/B10759654.png)
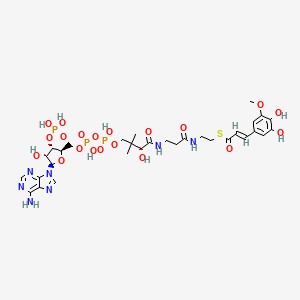
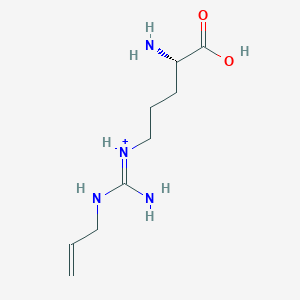
![4-Sulfonamide-[1-(4-aminobutane)]benzamide](/img/structure/B10759676.png)
![2-{[Formyl(hydroxy)amino]methyl}-4-methylpentanoic acid](/img/structure/B10759685.png)
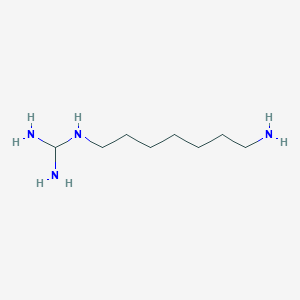
![[(5-Chloro-pyridin-2-ylamino)-phosphono-methyl]-phosphonic acid](/img/structure/B10759700.png)
